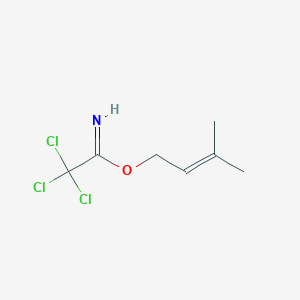
4,5-Dinitroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dinitroisoquinoline is a heterocyclic aromatic organic compound, belonging to the isoquinoline family. Isoquinolines are characterized by a benzene ring fused to a pyridine ring. The presence of nitro groups at the 4 and 5 positions of the isoquinoline ring imparts unique chemical properties to this compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dinitroisoquinoline typically involves nitration of isoquinoline. One common method is the reaction of isoquinoline with a mixture of concentrated sulfuric acid and nitric acid, which introduces nitro groups at the 4 and 5 positions. The reaction is usually carried out under controlled temperature conditions to prevent over-nitration and degradation of the product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nitration process .
Analyse Chemischer Reaktionen
Types of Reactions: 4,5-Dinitroisoquinoline undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed:
Reduction: 4,5-Diaminoisoquinoline.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4,5-Dinitroisoquinoline has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other isoquinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 4,5-Dinitroisoquinoline is primarily related to its ability to interact with biological molecules through its nitro groups. These interactions can lead to the formation of reactive intermediates that can modify proteins, DNA, and other cellular components.
Vergleich Mit ähnlichen Verbindungen
Isoquinoline: The parent compound, lacking the nitro groups.
4-Nitroisoquinoline: Contains a single nitro group at the 4 position.
5-Nitroisoquinoline: Contains a single nitro group at the 5 position.
Comparison: 4,5-Dinitroisoquinoline is unique due to the presence of two nitro groups, which significantly alters its chemical reactivity and biological activity compared to isoquinoline and its mono-nitro derivatives. The dual nitro groups enhance its electron-withdrawing capability, making it more reactive in certain chemical reactions and potentially more potent in biological applications .
Eigenschaften
CAS-Nummer |
111493-33-5 |
|---|---|
Molekularformel |
C9H5N3O4 |
Molekulargewicht |
219.15 g/mol |
IUPAC-Name |
4,5-dinitroisoquinoline |
InChI |
InChI=1S/C9H5N3O4/c13-11(14)7-3-1-2-6-4-10-5-8(9(6)7)12(15)16/h1-5H |
InChI-Schlüssel |
PVXBOYIEXYUFCJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CN=CC(=C2C(=C1)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-[[3-(2-carboxyethyl)-4-methyl-5-[(3-methyl-5-oxopyrrol-2-ylidene)methyl]-1H-pyrrol-2-yl]methyl]-4-methyl-5-[(4-methyl-5-oxopyrrol-2-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid](/img/structure/B14330605.png)
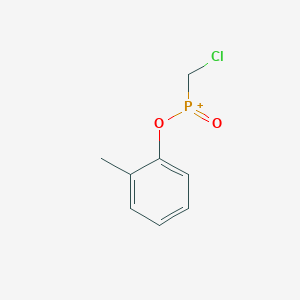

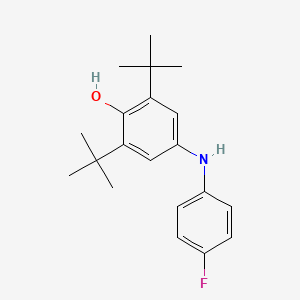
![[(2R,3R,4R,5R,6S,7S,8R,13R,14R,17S)-11-ethyl-5,7,14-trihydroxy-6,8,16,18-tetramethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B14330645.png)
![Methyl 3-{bis[(propan-2-yl)oxy]phosphoryl}-3-oxopropanoate](/img/structure/B14330648.png)
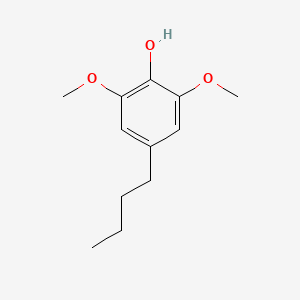

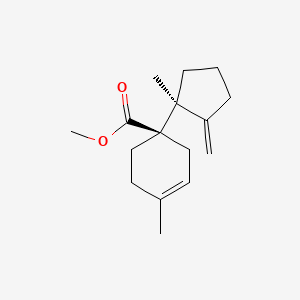
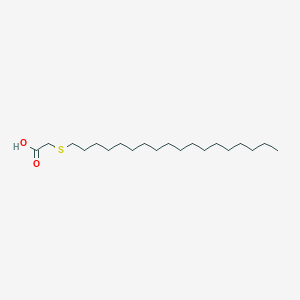

![2-[tert-Butyl(dimethyl)silyl]-2-diazonio-1-methoxyethen-1-olate](/img/structure/B14330680.png)
